Benzenamine, 2-chloro-N-2-propenyl-
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Overview
Description
Benzenamine, 2-chloro-N-2-propenyl- is an organic compound with the molecular formula C9H10ClN It is a derivative of benzenamine (aniline) where a chlorine atom is substituted at the second position of the benzene ring, and an allyl group (2-propenyl) is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-chloro-N-2-propenyl- typically involves the reaction of 2-chlorobenzenamine with allyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2-chloro-N-2-propenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzenamine, 2-chloro-N-2-propenyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-aminobenzene derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Saturated amines like 2-chloro-N-propylbenzenamine.
Scientific Research Applications
Benzenamine, 2-chloro-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-chloro-N-2-propenyl- involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The chlorine atom can also participate in electrophilic interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-N-methyl-: Similar structure but with a methyl group instead of an allyl group.
Benzenamine, 2-chloro-N-2-propynyl-: Similar structure but with a propynyl group instead of an allyl group.
Uniqueness
Benzenamine, 2-chloro-N-2-propenyl- is unique due to the presence of both a chlorine atom and an allyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
13519-79-4 |
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Molecular Formula |
C9H10ClN |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-chloro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H10ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |
InChI Key |
RRWKGQFFWVQQJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1Cl |
Origin of Product |
United States |
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